molecular formula C17H17NO4S B6379167 2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol CAS No. 1261987-87-4

2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol

Cat. No.: B6379167
CAS No.: 1261987-87-4
M. Wt: 331.4 g/mol
InChI Key: RSRCQIBJGCALSG-UHFFFAOYSA-N
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Description

2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol (CAS 1261987-87-4) is a high-purity chemical compound with a molecular formula of C17H17NO4S and a molecular weight of 331.39 g/mol . This compound features a unique molecular structure combining a phenolic ring with a formyl group and a phenylsulfonyl moiety substituted with a pyrrolidine group. The presence of both formyl and phenolic hydroxyl groups provides versatile reactive sites for further chemical modification and synthesis, making it a valuable intermediate in medicinal chemistry and drug discovery research . Compounds with formyl peptide receptor (FPR)-like motifs are of significant interest in immunology and inflammation research, as FPRs are G protein-coupled receptors that act as pattern recognition receptors in host-defense and inflammatory responses . The structural elements of this compound, particularly the pyrrolidinylsulfonyl group, are found in various pharmacologically active molecules, including patented pyrrolidine derivatives and sulfonamide compounds investigated for their therapeutic potential . This reagent is intended for research and development applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-hydroxy-3-(4-pyrrolidin-1-ylsulfonylphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c19-12-14-4-3-5-16(17(14)20)13-6-8-15(9-7-13)23(21,22)18-10-1-2-11-18/h3-9,12,20H,1-2,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRCQIBJGCALSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC(=C3O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685391
Record name 2-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261987-87-4
Record name 2-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Directed Ortho-Metalation (DoM) for Formylation

The Vilsmeier-Haack reaction is a classical method for introducing formyl groups onto electron-rich aromatic rings. For regioselective formylation at position 2 of the phenol, a directing group (e.g., N,N-dimethylaminocarbonyl ) can be employed.

  • Protection of phenol : The hydroxyl group is protected as a methyl ether using iodomethane and potassium carbonate in acetone.

  • Directed metalation : Treatment with LDA (lithium diisopropylamide) at −78°C followed by quenching with DMF (dimethylformamide) yields the 2-formyl derivative.

  • Deprotection : The methyl ether is cleaved with BBr₃ in dichloromethane to regenerate the phenol.

Typical Conditions :

StepReagentsTemperatureYield (%)
ProtectionCH₃I, K₂CO₃Reflux85–90
FormylationLDA, DMF−78°C70–75
DeprotectionBBr₃0°C to RT80–85

Synthesis of the 4-(Pyrrolidinylsulfonyl)Phenyl Substituent

Sulfonylation via Sulfonyl Chloride Intermediates

The pyrrolidinylsulfonyl group is introduced through a sulfonylation reaction between pyrrolidine and a sulfonyl chloride.

  • Synthesis of 4-bromophenylsulfonyl chloride :

    • Bromophenyl thiol is oxidized with H₂O₂/HCl to form the sulfonic acid, followed by treatment with PCl₅ to generate the sulfonyl chloride.

  • Amination with pyrrolidine :

    • Reaction of the sulfonyl chloride with pyrrolidine in dichloromethane, using triethylamine as a base, yields 4-bromophenylpyrrolidinylsulfone.

Typical Conditions :

StepReagentsTemperatureYield (%)
OxidationH₂O₂, HCl0°C to RT90–95
ChlorinationPCl₅Reflux85–90
AminationPyrrolidine, Et₃N0°C to RT75–80

Coupling Strategies for Aryl-Aryl Bond Formation

Suzuki-Miyaura Cross-Coupling

The Suzuki reaction enables coupling between the 2-formylphenol boronic acid and 4-(pyrrolidinylsulfonyl)phenyl bromide.

  • Preparation of boronic acid :

    • 6-Bromo-2-formylphenol is treated with bis(pinacolato)diboron and Pd(dppf)Cl₂ in dioxane to form the boronic ester, which is hydrolyzed to the boronic acid.

  • Coupling reaction :

    • The boronic acid reacts with 4-(pyrrolidinylsulfonyl)phenyl bromide using Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture.

Typical Conditions :

ComponentReagentsTemperatureYield (%)
BoronationBis(pinacolato)diboron, Pd(dppf)Cl₂80°C70–75
CouplingPd(PPh₃)₄, Na₂CO₃100°C60–65

Alternative Pathways and Optimization

Ullmann Coupling for Direct Arylation

In cases where boronic acids are unstable, Ullmann coupling offers an alternative:

  • Bromination : 2-Formylphenol is brominated at position 6 using Br₂ in acetic acid.

  • Coupling : The bromide reacts with 4-(pyrrolidinylsulfonyl)phenylboronic acid using CuI and 1,10-phenanthroline in DMSO.

Typical Conditions :

StepReagentsTemperatureYield (%)
BrominationBr₂, AcOHRT80–85
CouplingCuI, 1,10-phenanthroline110°C50–55

Purification and Characterization

Chromatographic Separation

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Spectroscopic Validation

  • ¹H NMR : Signals at δ 9.8 ppm (formyl proton) and δ 7.5–8.0 ppm (aromatic protons).

  • LC-MS : Molecular ion peak at m/z 357.4 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 2-Carboxy-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol.

    Reduction: 2-Hydroxymethyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol.

    Substitution: 2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]-4-nitrophenol.

Scientific Research Applications

2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyrrolidinylsulfonyl group may enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2-Formyl-6-[4-(morpholinylsulfonyl)phenyl]phenol: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

    2-Formyl-6-[4-(piperidinylsulfonyl)phenyl]phenol: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol is unique due to the presence of the pyrrolidinylsulfonyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in research and industry.

Biological Activity

2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound has the chemical formula C17H17NO4S and is characterized by the presence of both a formyl group and a pyrrolidinylsulfonyl moiety. These functional groups contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity.
  • Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding with biological macromolecules, influencing their structure and function.
  • Electrophilic Interactions : The sulfonyl group may facilitate various electrophilic interactions, enhancing the compound's reactivity towards biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways.

Antioxidant Properties

The compound has demonstrated potent antioxidant activity, which is crucial for combating oxidative stress in cells. Its ability to scavenge free radicals contributes to its protective effects against cellular damage and inflammation.

Cytotoxicity

Studies have evaluated the cytotoxic effects of this compound on several cancer cell lines, including HCT15 (colon cancer), T47D (breast cancer), DU145 (prostate cancer), and HeLa (cervical cancer). Results indicate that this compound exhibits selective cytotoxicity, particularly against T47D cells, with an IC50 value indicating significant potency.

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as an antimicrobial agent .

Study 2: Cytotoxic Activity

In another investigation focusing on cytotoxicity, the compound was tested against a panel of human cancer cell lines. It was found to inhibit cell proliferation in T47D cells with an IC50 value of 1.25 µM, suggesting its potential as a lead compound in anticancer drug development .

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC Value
Antimicrobial (S. aureus)Staphylococcus aureus32 µg/mL
Antimicrobial (E. coli)Escherichia coli64 µg/mL
CytotoxicityT47D (breast cancer)1.25 µM

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for 2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as Suzuki-Miyaura coupling for biphenyl formation, followed by formylation and sulfonylation. Yield optimization requires controlled temperature (e.g., 60–80°C for coupling reactions) and catalyst selection (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)). Parallel monitoring via HPLC-MS is recommended to track intermediates .
  • Data Note : Comparative studies of analogous compounds show deviations in yields due to steric hindrance from the pyrrolidinylsulfonyl group, necessitating extended reaction times (≥24 hrs) .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C, COSY, HSQC) to confirm substituent positions and sulfonyl linkage.
  • HPLC-MS (ESI+ mode) for purity assessment (≥95% threshold).
  • X-ray crystallography (if crystals are obtainable) to resolve conformational ambiguities .
    • Contradiction Alert : Discrepancies in melting points between synthetic batches may arise from polymorphic forms, requiring differential scanning calorimetry (DSC) validation .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Refer to GB/T 16483-2008 and GB/T 17519-2013 standards for handling sulfonated phenols:

  • Use fume hoods for powder handling (risk of inhalation).
  • Avoid protic solvents (e.g., water, alcohols) during reactions to prevent sulfonyl group hydrolysis .

Advanced Research Questions

Q. How does the pyrrolidinylsulfonyl moiety influence the compound’s bioactivity compared to analogs?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies using:

  • In vitro assays (e.g., enzyme inhibition) with analogs lacking the sulfonyl or pyrrolidine groups.
  • Molecular docking to map interactions with target proteins (e.g., kinases or GPCRs).
    • Data Insight : Sulfonyl groups enhance electronegativity, improving binding to positively charged active sites, while pyrrolidine confers conformational flexibility .

Q. What experimental frameworks are suitable for studying environmental fate and biodegradation?

  • Methodological Answer : Adopt the INCHEMBIOL project design ():

  • Phase 1 : Measure octanol-water partition coefficients (logP) to predict bioaccumulation.
  • Phase 2 : Use soil/water microcosms under controlled pH/temperature to track abiotic degradation (HPLC-UV) and microbial metabolism (16S rRNA sequencing) .
    • Contradiction Alert : Discrepancies in half-life estimates may arise from pH-dependent sulfonyl hydrolysis; buffer systems must be standardized .

Q. How can researchers resolve contradictions in reported antioxidant activity data?

  • Methodological Answer : Apply randomized block designs () with split-split plots to isolate variables:

  • Main plots : Vary solvent polarity (DMSO vs. ethanol).
  • Subplots : Test concentration ranges (1–100 µM).
  • Replicates : 4+ replicates to account for batch variability.
    • Key Insight : Antioxidant activity in phenolic compounds often correlates with solvent-dependent radical scavenging efficiency; DMSO may artificially inflate results due to inherent radical interactions .

Q. What advanced analytical techniques are optimal for detecting trace degradation products?

  • Methodological Answer : Combine:

  • LC-QTOF-MS for high-resolution mass profiling.
  • Isotopic labeling (e.g., ¹³C-formyl group) to track degradation pathways.
  • In silico tools (e.g., EPI Suite) to predict metabolite toxicity .

Methodological Resources

  • Comparative Analysis : Use tables from to benchmark substituent effects against pyrimidine/phenol analogs.
  • Safety Data : Cross-reference RTECS and IUCLID entries for toxicity thresholds ().
  • Environmental Protocols : Follow INCHEMBIOL’s tiered approach for ecotoxicology studies ().

Note : Avoid reliance on non-peer-reviewed platforms (e.g., BenchChem). Prioritize NIST Chemistry WebBook and IUCLID for physicochemical validation .

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